molecular formula C15H13Cl2N5OS B12172312 N-(2,4-dichlorophenyl)-2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide

N-(2,4-dichlorophenyl)-2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide

Cat. No.: B12172312
M. Wt: 382.3 g/mol
InChI Key: YGCKYOZEGVXUFD-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a dichlorophenyl group, a triazolopyridazine moiety, and a sulfanylacetamide linkage. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Triazolopyridazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dichlorophenyl Group: This step may involve nucleophilic substitution reactions where a dichlorophenyl halide reacts with a suitable nucleophile.

    Attachment of the Sulfanylacetamide Moiety: This can be done through a thiol-ene reaction or other suitable coupling reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazolopyridazine ring or the dichlorophenyl group, depending on the reagents used.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halides, nucleophiles like amines or thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced triazolopyridazine derivatives

    Substitution: Substituted dichlorophenyl derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, modulating their activity. The triazolopyridazine moiety is known to interact with various biological targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
  • N-(2,4-dichlorophenyl)-2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetamide

Uniqueness

The unique combination of the dichlorophenyl group, triazolopyridazine moiety, and sulfanylacetamide linkage in N-(2,4-dichlorophenyl)-2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide may confer distinct biological activities and chemical properties compared to similar compounds. This uniqueness can be leveraged in designing new drugs or materials with specific desired properties.

Properties

Molecular Formula

C15H13Cl2N5OS

Molecular Weight

382.3 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-2-[(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide

InChI

InChI=1S/C15H13Cl2N5OS/c1-2-12-19-20-13-5-6-15(21-22(12)13)24-8-14(23)18-11-4-3-9(16)7-10(11)17/h3-7H,2,8H2,1H3,(H,18,23)

InChI Key

YGCKYOZEGVXUFD-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1N=C(C=C2)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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